molecular formula C11H11N3 B1615449 N-benzylpyrimidin-2-amine CAS No. 4214-59-9

N-benzylpyrimidin-2-amine

Cat. No.: B1615449
CAS No.: 4214-59-9
M. Wt: 185.22 g/mol
InChI Key: XLWNLCSWRLEMJR-UHFFFAOYSA-N
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Description

N-benzylpyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzyl group at the nitrogen atom and an amine group at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylpyrimidin-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 2-chloropyrimidine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzylamine and 2-chloropyrimidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to a temperature range of 80-120°C for several hours, leading to the substitution of the chlorine atom with the benzylamine group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-benzylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the pyrimidine ring or the benzyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced forms of the pyrimidine ring or benzyl group.

    Substitution Products: Compounds where the amine group is replaced by other functional groups.

Scientific Research Applications

N-benzylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of deubiquitinating enzymes.

    Medicine: Explored for its anticancer properties, especially in targeting specific molecular pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals due to its versatile reactivity.

Comparison with Similar Compounds

N-benzylpyrimidin-2-amine can be compared with other similar compounds, such as:

    N-benzylpyrimidin-4-amine: Similar structure but with the amine group at the fourth position, which may result in different biological activities and reactivity.

    2-aminopyrimidine: Lacks the benzyl group, leading to distinct chemical properties and applications.

    N-phenylpyrimidin-2-amine: Substituted with a phenyl group instead of a benzyl group, which can influence its interaction with molecular targets and overall reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-8H,9H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWNLCSWRLEMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194974
Record name 2-Pyrimidinamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-59-9
Record name 2-Pyrimidinamine, N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4214-59-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrimidinamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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